molecular formula C19H19N3O4 B2407789 N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide CAS No. 1103518-43-9

N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide

Cat. No.: B2407789
CAS No.: 1103518-43-9
M. Wt: 353.378
InChI Key: AYBJKXORIDSRTB-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide (CAS 1103518-43-9) is a high-purity synthetic compound offered for scientific research and development. This chemical, with the molecular formula C19H19N3O4 and a molecular weight of 353.37 g/mol, is part of the 1,3-benzodioxole class of derivatives . Compounds within this structural class have recently garnered significant interest in agricultural chemistry. Research published in 2022 has identified novel 1,3-benzodioxole derivatives as potent auxin receptor agonists, which function by binding to the Transport Inhibitor Response 1 (TIR1) receptor in plants . This mechanism enhances auxin response signaling, leading to a remarkable promotive effect on primary root growth in model species such as Arabidopsis thaliana and Oryza sativa (rice) . This makes this compound a highly valuable chemical tool for researchers in plant biology and agrochemical sciences, enabling studies aimed at understanding root system architecture and developing next-generation plant growth regulators to improve crop productivity. The product is supplied with a minimum purity of 90%+ and is intended for laboratory research purposes only . Intended Use and Handling: This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. It is not suitable for food, drug, or household application. The safety data for this compound has not been fully established. Researchers should consult the product's Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE) in a controlled laboratory environment.

Properties

IUPAC Name

1-N-(1,3-benzodioxol-5-yl)-2-N-ethyl-2,3-dihydroindole-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-2-20-18(23)15-9-12-5-3-4-6-14(12)22(15)19(24)21-13-7-8-16-17(10-13)26-11-25-16/h3-8,10,15H,2,9,11H2,1H3,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBJKXORIDSRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide typically involves a multi-step process. One common method includes the Pd-catalyzed C-N cross-coupling reaction, which is a versatile approach for forming carbon-nitrogen bonds . The reaction conditions often involve the use of palladium catalysts, such as PdCl2, in the presence of ligands like xantphos, and bases like Cs2CO3, in solvents such as 1,4-dioxane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide is unique due to its specific combination of the benzo[d][1,3]dioxole and indoline structures, which confer distinct chemical and biological properties

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C19H18N2O5C_{19}H_{18}N_{2}O_{5} and a molecular weight of 342.36 g/mol. The compound features a benzo[d][1,3]dioxole moiety linked to an ethylindoline framework through dicarboxamide functional groups. This structural complexity is thought to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of indoline and benzodioxole have been evaluated for their inhibitory effects on various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
L7MCF-71.8PD-L1 inhibition
L24Syngeneic mice-Antitumor immunity
Compound ASKBR-30.09ROS generation

The compound L7 showed an IC50 value of 1.8 nM against PD-L1, indicating strong potential as an immunotherapeutic agent . Additionally, L24 demonstrated significant antitumor activity in vivo, suggesting that modifications to the indoline structure can enhance efficacy against cancer .

Mechanistic Studies

Mechanistic studies have revealed that the biological activity of this compound may involve modulation of specific signaling pathways associated with cancer cell proliferation and apoptosis. The presence of the benzo[d][1,3]dioxole moiety is particularly noted for its role in enhancing lipophilicity and receptor binding affinity.

Case Study: Indoline Derivatives
A study focused on indoline derivatives showed that substitutions at various positions significantly impacted their biological efficacy. For example, the introduction of halogen substituents at certain positions enhanced receptor binding and increased cytotoxicity in cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the indoline core can lead to variations in biological activity. Key findings include:

  • Substituent Effects : Electron-withdrawing groups generally increase potency.
  • Linker Variability : Different linker lengths between the benzo[d][1,3]dioxole and indoline units affect solubility and bioavailability.

Table 2: Structure-Activity Relationship Findings

Modification TypeEffect on Activity
Electron-withdrawing groupsIncreased potency
Longer linkersImproved solubility
Aromatic substitutionsEnhanced receptor affinity

Q & A

Q. Key Yield Factors :

  • Maintaining anhydrous conditions during coupling.
  • Catalytic hydrogenation for nitro-group reductions (if applicable) .

Basic Question: Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:
Critical techniques include:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., benzo[d][1,3]dioxole aromatic signals at δ 6.7–7.0 ppm) .
  • 2D NMR (COSY, HSQC) : Confirms connectivity between indoline and dicarboxamide groups .

IR Spectroscopy : Validates amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-O-C bonds (~1250 cm⁻¹) .

HPLC-MS : Quantifies purity (>95%) and confirms molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₁₉N₃O₄: 365.14) .

Quality Control : Use TLC with UV visualization to monitor reaction progress .

Advanced Question: How does this compound interact with biological targets, and what methodologies elucidate these interactions?

Methodological Answer:
Hypothesized mechanisms include:

Enzyme Inhibition : Potential binding to kinases or proteases via hydrogen bonding with the dicarboxamide group .

Receptor Modulation : Interaction with G-protein-coupled receptors (GPCRs) due to the indoline moiety’s planar structure .

Q. Experimental Approaches :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) .
  • Molecular Docking : Uses software like AutoDock to predict binding poses with targets (e.g., SARS-CoV-2 main protease) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions .

Advanced Question: What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?

Methodological Answer:
Address discrepancies via:

Meta-Analysis : Compare datasets using standardized assays (e.g., MTT for cytotoxicity) .

Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to identify outliers .

Structural Confirmation : Ensure compound integrity via NMR and LC-MS to rule out degradation .

Cell Line Validation : Use authenticated cell lines (e.g., ATCC) to minimize variability .

Example : Inconsistent antiproliferative data may arise from differences in cell permeability or metabolic stability .

Advanced Question: How do structural modifications to the ethylindoline or benzo[d][1,3]dioxole moieties influence pharmacological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:

Modification Impact on Activity Reference
Ethyl → Piperidinyl Enhanced CNS penetration (logP reduction)
Benzo[d][1,3]dioxole → Nitrophenyl Increased cytotoxicity (electron-withdrawing effect)
Indoline Methylation Improved metabolic stability

Q. Methodology :

  • Synthesize analogs via Suzuki-Miyaura cross-coupling or reductive amination .
  • Test in parallel assays (e.g., enzyme inhibition, cytotoxicity) to rank potency .

Advanced Question: What computational tools predict the compound’s ADMET properties, and how reliable are these models?

Methodological Answer:

ADMET Prediction :

  • Software : SwissADME, pkCSM, or ADMETLab 2.0 estimate bioavailability, CYP inhibition, and toxicity .
  • Key Parameters :
  • Lipophilicity (LogP) : ~2.5 (optimal for blood-brain barrier penetration) .
  • CYP3A4 Inhibition Risk : Predicted low (score < 0.3) .

Validation :

  • Compare in silico results with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
  • Limitations : Models may underestimate idiosyncratic toxicity; follow-up with zebrafish toxicity assays .

Table 1: Comparison of Analogous Compounds and Their Bioactivities

Compound Structural Variation Reported Activity Reference
N1-(Benzo[d][1,3]dioxol-5-yl)-N2-(4-methylpiperazinyl)Piperazine substituentAnticancer (IC₅₀ = 1.2 µM)
N1-(3-Nitrophenyl)-N2-ethylindolineNitrophenyl groupAntiviral (EC₅₀ = 0.8 µM)
N1-(Thiophen-2-yl)-N2-ethylindolineThiophene moietyAnti-inflammatory (COX-2 inhibition)

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